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molecular formula C14H15NO4 B8798954 2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one CAS No. 118679-90-6

2-(hydroxymethyl)-5-((4-methoxybenzyl)oxy)pyridin-4(1H)-one

Cat. No. B8798954
M. Wt: 261.27 g/mol
InChI Key: GMSCKKIRAYIIAL-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

To a suspension of 2-(hydroxymethyl)-5-({[4-(methoxy)phenyl]methyl}oxy)-4(1H)-pyrone (40 g, 153 mmol) in ethanol (105 mL) was added concentrated aqueous ammonia (295 mL) and refluxed for 18 hours. The mixture was cooled, then refrigerated for 3 hours, and cooled in an ice-bath for 45 minutes. The solid was filtered off, washed with cold ethanol, followed by cold petroleum ether and dried in vacuo to afford the product as brown solid (26.21 g, 66%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
295 mL
Type
reactant
Reaction Step Two
Yield
66%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1O[CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1.[NH3:20]>C(O)C>[OH:1][CH2:2][C:3]1[NH:20][CH:5]=[C:6]([O:10][CH2:11][C:12]2[CH:17]=[CH:16][C:15]([O:18][CH3:19])=[CH:14][CH:13]=2)[C:7](=[O:9])[CH:8]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
OCC=1OC=C(C(C1)=O)OCC1=CC=C(C=C1)OC
Name
Quantity
105 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
295 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 18 hours
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCC=1NC=C(C(C1)=O)OCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 26.21 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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